molecular formula C9H9NO2 B8218912 (1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B8218912
M. Wt: 163.17 g/mol
InChI Key: YFOFMIZNXREQAS-YUMQZZPRSA-N
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Description

(1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopropane ring substituted with a pyridine ring and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.

Properties

IUPAC Name

(1S,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFMIZNXREQAS-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The stereochemistry of the product can be controlled by using chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound often employs enzymatic processes to achieve high enantioselectivity. For example, the enzymatic resolution of racemic mixtures can be used to obtain enantiomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

(1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and pyridine-containing molecules. Examples are (1S,2R)-2-bromocyclopentanol and (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropane carboxylic acid .

Uniqueness

What sets (1S,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid apart is its unique combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

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